molecular formula C11H8ClFO2 B11884061 1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL

1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL

Cat. No.: B11884061
M. Wt: 226.63 g/mol
InChI Key: UQRPLTDBPVZOAA-UHFFFAOYSA-N
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Description

1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL is an organic compound with the molecular formula C11H8ClFO2. It is a derivative of naphthalene, characterized by the presence of chlorine, fluorine, and methoxy groups attached to the naphthalene ring.

Preparation Methods

The synthesis of 1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL can be achieved through several methods:

    Fluorination Method: This involves the reaction of 7-methoxynaphthalen-2-ol with a fluorinating agent such as Selectfluor® in acetonitrile under a nitrogen atmosphere.

    Triflation Method: This method involves the pretreatment of the corresponding alcohol with pyridine in dry dichloromethane at 0°C, followed by the addition of trifluoromethanesulfonic anhydride.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to interact with various enzymes and proteins. The methoxy group can also participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H8ClFO2

Molecular Weight

226.63 g/mol

IUPAC Name

1-chloro-8-fluoro-7-methoxynaphthalen-2-ol

InChI

InChI=1S/C11H8ClFO2/c1-15-8-5-3-6-2-4-7(14)10(12)9(6)11(8)13/h2-5,14H,1H3

InChI Key

UQRPLTDBPVZOAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC(=C2Cl)O)C=C1)F

Origin of Product

United States

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